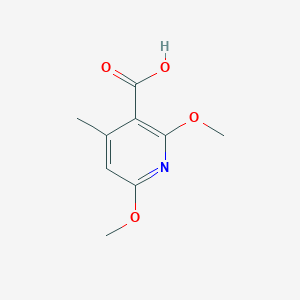

2,6-dimethoxy-4-methylnicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2,6-dimethoxy-4-methylnicotinic acid often involves condensation reactions, as demonstrated by the synthesis of structurally similar Schiff base compounds through the condensation of 3-methoxysalicylaldehyde or 4-dimethylaminobenzaldehyde with isonicotinic acid hydrazide (Yang, 2007). Another example includes the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester through reactions involving 2-amino-4,6-dimethoxyl pyrimidine, potassium thiocyanate, and methyl chloroformate (Ji, 2006).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using single crystal X-ray diffraction, revealing distinct crystalline forms and space groups, indicating the complexity of interactions at the molecular level. For example, Schiff base compounds show trans configurations relative to C=N double bonds and form layered or network structures through intermolecular hydrogen bonds (Yang, 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds to 2,6-dimethoxy-4-methylnicotinic acid include electroorganic synthesis and condensation reactions that lead to the formation of various pharmaceutical intermediates and coordination complexes (Raju et al., 2003). These reactions are pivotal for the synthesis of complex molecules and materials with specific functions.

Physical Properties Analysis

The physical properties of compounds structurally related to 2,6-dimethoxy-4-methylnicotinic acid, such as crystal structures and hydrogen bonding patterns, significantly influence their stability and behavior in various applications. For instance, the crystal packing and hydrogen bonding in the crystal structure of related compounds dictate their solid-state properties and interactions (Aakeröy & Beatty, 1999).

Chemical Properties Analysis

The chemical properties of similar compounds are characterized by their reactivity, which can be manipulated through various chemical reactions to synthesize new materials and intermediates for further applications. For example, the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents demonstrates the versatility in modifying the chemical properties for specific uses (Tsumoto et al., 2003).

Wissenschaftliche Forschungsanwendungen

Derivatization of Proteins

One application involves the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of proteins. This process involves deuterating the methyl groups of 6-methylnicotinic acid and 2,6-dimethylnicotinic acid through an H-D exchange reaction. These D-labeled nicotinoylating agents quantitatively modify the N-terminal of proteins, offering a method for protein analysis and labeling (Tsumoto et al., 2003).

Chemiluminescence Derivatization

In the realm of analytical chemistry, 2-aminonicotinic acid, closely related to 2,6-dimethoxy-4-methylnicotinic acid, has been used as a chemiluminescence derivatization reagent. This approach was developed for the sensitive and selective determination of methylglyoxal, showcasing the potential of nicotinic acid derivatives in enhancing detection methods (Ohba et al., 2000).

Photomechanical Behavior and Crystal Chemistry

Further, research into the crystal chemistry and photomechanical behavior of dimethoxycinnamic acid, which shares functional groups with 2,6-dimethoxy-4-methylnicotinic acid, provides insights into solid-state chemistry. These studies explore how different polymorphs exhibit unique photochemical and photomechanical properties, contributing to our understanding of material science and photoreactivity (Mishra et al., 2015).

Bifunctional Chelators for Technetium

Nicotinic acid derivatives, including 6-hydrazinonicotinic acid (HYNIC), have found application as bifunctional chelators for technetium, utilized in radiolabeling bioconjugates for diagnostic imaging. This application underscores the role of nicotinic acid derivatives in nuclear medicine and the development of diagnostic agents (Meszaros et al., 2011).

Electroorganic Synthesis

Another application involves the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine using CO2 in an ionic liquid. This method demonstrates the use of nicotinic acid derivatives in green chemistry and carbon capture technologies, providing a pathway for synthesizing valuable compounds through eco-friendly processes (Feng et al., 2010).

Eigenschaften

IUPAC Name |

2,6-dimethoxy-4-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-5-4-6(13-2)10-8(14-3)7(5)9(11)12/h4H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICRROFIBBRMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxy-4-methylpyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)

![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5507113.png)

![(1S*,5R*)-3-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5507118.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)